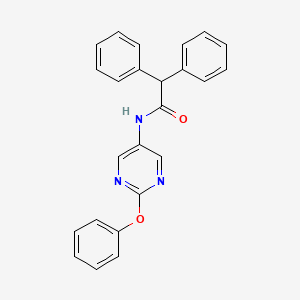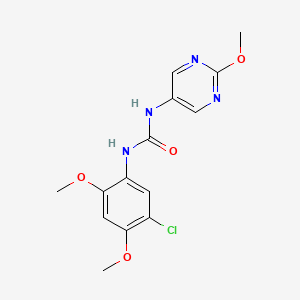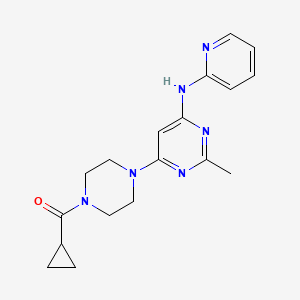![molecular formula C14H18N6O B6505944 N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide CAS No. 1421483-18-2](/img/structure/B6505944.png)
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide is a complex organic compound that features a pyridine and pyrimidine moiety linked through an ethyl chain to a propanamide group
Mechanism of Action
Target of Action
It is known that the compound is a derivative of aminopyrimidine , which is a class of compounds that have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Aminopyrimidines, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Aminopyrimidines are known to be involved in a variety of biochemical processes, including dna synthesis and cellular signaling . The downstream effects of these interactions would depend on the specific targets of the compound and the cellular context in which these interactions occur.
Result of Action
Given that it is a derivative of aminopyrimidine, it is likely that its effects would be related to the modulation of the function of its targets, potentially leading to changes in cellular signaling or other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-2-ylamine and pyrimidin-4-ylamine intermediates. These intermediates are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions to form the desired compound.
-
Step 1: Synthesis of Pyridin-2-ylamine
Reagents: Pyridine, ammonia, and a reducing agent.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere.
-
Step 2: Synthesis of Pyrimidin-4-ylamine
Reagents: Pyrimidine, ammonia, and a reducing agent.
Conditions: Similar to the first step, this reaction is also conducted under reflux in an inert atmosphere.
-
Step 3: Coupling Reaction
Reagents: Pyridin-2-ylamine, pyrimidin-4-ylamine, ethyl bromoacetate.
Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
-
Step 4: Formation of Propanamide Group
Reagents: The intermediate product from step 3, propanoyl chloride.
Conditions: The reaction is carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild conditions, typically at room temperature.
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine.
Reagents: Lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions, typically in ether solvents.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Elevated temperatures, often in polar solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the ethyl and propanamide groups.
N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.
N-(pyridin-2-yl)benzamide: Similar structure but with a benzamide group.
Uniqueness
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBMOPRTWCKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6505866.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505871.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6505887.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6505894.png)

![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)
![N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide](/img/structure/B6505909.png)
![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B6505913.png)
![2-chloro-6-fluoro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6505918.png)
![4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505934.png)
![1-(4-methoxy-2-methylphenyl)-3-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6505940.png)

![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)
